molecular formula C15H9NOS B6376482 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol CAS No. 1261919-15-6

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol

Cat. No.: B6376482
CAS No.: 1261919-15-6
M. Wt: 251.30 g/mol
InChI Key: CPDUSVMFCARFAA-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol is a heterocyclic compound that features a benzothiophene moiety fused with a phenol and a cyano group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol typically involves the formation of the benzothiophene core followed by functionalization. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzothiophenes . The cyano and hydroxyl groups can be introduced through subsequent reactions, such as nucleophilic substitution and oxidation.

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs large-scale coupling reactions and cyclization processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzo(b)thiophen-2-yl]-2-cyanophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and phenol groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NOS/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDUSVMFCARFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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